molecular formula C5H8N2O3 B1347124 5,5-Dimethyl-3-nitrosooxazolidin-2-one CAS No. 24519-03-7

5,5-Dimethyl-3-nitrosooxazolidin-2-one

Cat. No.: B1347124
CAS No.: 24519-03-7
M. Wt: 144.13 g/mol
InChI Key: IHNOAELAGIWULK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a chemical compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol It is characterized by the presence of a nitroso group (-NO) attached to an oxazolidinone ring, which is further substituted with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one typically involves the reaction of 5,5-dimethyl-2-oxazolidinone with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-nitrosooxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazolidinone derivatives.

Scientific Research Applications

5,5-Dimethyl-3-nitrosooxazolidin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-nitrosooxazolidin-2-one involves its interaction with specific molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in various biological effects, including inhibition of enzyme activity and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-oxazolidinone: Lacks the nitroso group and has different reactivity and applications.

    3-Nitroso-2-oxazolidinone: Lacks the methyl groups at the 5-position, resulting in different chemical properties.

Uniqueness

5,5-Dimethyl-3-nitrosooxazolidin-2-one is unique due to the presence of both the nitroso group and the 5,5-dimethyl substitution on the oxazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5,5-dimethyl-3-nitroso-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNOAELAGIWULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)N=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305758
Record name 5,5-Dimethyl-3-nitrosooxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24519-03-7
Record name 24519-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-3-nitrosooxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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